molecular formula C16H18N2O2 B10769974 Furanyl norfentanyl CAS No. 1047187-49-4

Furanyl norfentanyl

Cat. No.: B10769974
CAS No.: 1047187-49-4
M. Wt: 270.33 g/mol
InChI Key: DDSUGTXSJFAMIM-UHFFFAOYSA-N
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Description

Furanyl norfentanyl (hydrochloride) is a synthetic opioid analgesic drug precursor. It is an analog of fentanyl, a potent opioid used for pain management. This compound is structurally similar to known opioids and is a known metabolite of furanyl fentanyl .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furanyl norfentanyl can be synthesized via the Siegfried route, similar to fentanyl, from N-phenethyl-piperidone and 4-anilino-N-phenethyl-piperidine (4-ANPP) . The reaction involves the formation of the furanyl group and subsequent conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet international standards .

Chemical Reactions Analysis

Types of Reactions: Furanyl norfentanyl undergoes various chemical reactions, including:

    Oxidation: Conversion to oxidized metabolites.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives of this compound .

Mechanism of Action

Furanyl norfentanyl exerts its effects by binding to opioid receptors in the central nervous system. It acts as an agonist at these receptors, mimicking the effects of endogenous opioids. The molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic effects .

Comparison with Similar Compounds

  • Furanyl fentanyl
  • 4-Fluorobutyrfentanyl
  • 4-Fluorofentanyl
  • Acetylfentanyl
  • Benzylfentanyl

Comparison: Furanyl norfentanyl is unique due to its specific structural modifications, which influence its pharmacokinetic and pharmacodynamic properties. Compared to other fentanyl analogs, it has distinct metabolic pathways and a different profile of biological activity .

Properties

CAS No.

1047187-49-4

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-phenyl-N-piperidin-4-ylfuran-2-carboxamide

InChI

InChI=1S/C16H18N2O2/c19-16(15-7-4-12-20-15)18(13-5-2-1-3-6-13)14-8-10-17-11-9-14/h1-7,12,14,17H,8-11H2

InChI Key

DDSUGTXSJFAMIM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(C2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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